2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Nitration: The benzothiazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The nitrobenzothiazole is methoxylated using a methoxylating agent like dimethyl sulfate.
Acylation: The final step involves the acylation of the methoxylated nitrobenzothiazole with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide: Lacks the nitro group, which may affect its biological activity.
2-(2,4-dimethylphenyl)-N-(4-nitro-1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide may confer unique properties, such as enhanced biological activity or specific reactivity patterns, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10-4-5-12(11(2)6-10)7-16(22)19-18-20-17-14(25-3)8-13(21(23)24)9-15(17)26-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYDQORHWDPBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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